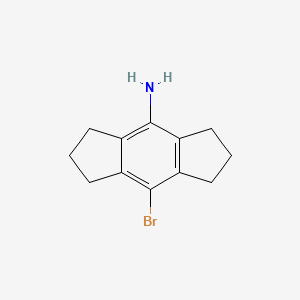
(1S,3S)-2,3-dihydro-1H-indene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3S)-2,3-dihydro-1H-indene-1,3-diol, also known as 1,3-dihydro-1H-indene-1,3-diol, is a natural product that has been studied for its potential applications in the field of medicine and biochemistry. This compound has been isolated from a variety of natural sources, such as plants and fungi, and has been found to possess a variety of biological activities. In recent years, it has been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Wissenschaftliche Forschungsanwendungen
(1S,3S)-2,3-dihydro-1H-indene-1,3-diol1H-indene-1,3-diol has been studied for its potential applications in the field of medicine and biochemistry. It has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. In addition, this compound has been shown to possess anti-diabetic and neuroprotective properties, suggesting its potential use in the treatment of a variety of diseases.
Wirkmechanismus
The exact mechanism of action of (1S,3S)-2,3-dihydro-1H-indene-1,3-diol1H-indene-1,3-diol is not yet fully understood. However, it is believed to act by modulating various cellular processes, such as the production of reactive oxygen species, the regulation of gene expression, and the activation of signal transduction pathways.
Biochemical and Physiological Effects
(1S,3S)-2,3-dihydro-1H-indene-1,3-diol1H-indene-1,3-diol has been found to possess a variety of biochemical and physiological effects. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer effects. In addition, this compound has been found to possess anti-diabetic and neuroprotective properties, suggesting its potential use in the treatment of a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (1S,3S)-2,3-dihydro-1H-indene-1,3-diol1H-indene-1,3-diol for laboratory experiments include its availability, low cost, and ease of synthesis. In addition, this compound has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, making it an attractive candidate for further research. However, there are some limitations to using this compound for laboratory experiments. For example, its exact mechanism of action is not yet fully understood, and its effects on humans have not yet been fully studied.
Zukünftige Richtungen
The potential future directions of (1S,3S)-2,3-dihydro-1H-indene-1,3-diol1H-indene-1,3-diol research include further exploration of its mechanism of action, as well as its potential applications in the treatment of various diseases. In addition, further research could be conducted to investigate the safety and efficacy of this compound in humans, as well as its potential interactions with other drugs. Finally, further research could be conducted to develop novel synthetic methods for the synthesis of (1S,3S)-2,3-dihydro-1H-indene-1,3-diol1H-indene-1,3-diol, as well as to explore its potential applications in other fields, such as agriculture and food science.
Synthesemethoden
The synthesis of (1S,3S)-2,3-dihydro-1H-indene-1,3-diol1H-indene-1,3-diol involves the use of a variety of chemical reagents and catalysts. The most commonly used method for the synthesis of this compound involves the reaction of an indene-1,3-diol and an alkyl halide in the presence of a base, such as sodium hydroxide. The reaction proceeds via a nucleophilic addition of the alkyl halide to the indene-1,3-diol, followed by a dehydration reaction to form the desired (1S,3S)-2,3-dihydro-1H-indene-1,3-diol1H-indene-1,3-diol product.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S,3S)-2,3-dihydro-1H-indene-1,3-diol involves the conversion of a suitable starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexanone", "Benzene", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Copper sulfate", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethanol" ], "Reaction": [ "Step 1: Cyclohexanone is converted to phenyl-2-propanone (P2P) through a Friedel-Crafts acylation reaction using benzene and aluminum chloride as a catalyst.", "Step 2: P2P is reduced to phenyl-2-propanol using sodium borohydride as a reducing agent.", "Step 3: Phenyl-2-propanol is oxidized to phenyl-2-propanone using sodium hydroxide and hydrogen peroxide.", "Step 4: Phenyl-2-propanone is reacted with hydrochloric acid and sodium nitrite to form 2-nitro-1-phenylpropan-1-ol.", "Step 5: 2-nitro-1-phenylpropan-1-ol is reduced to 2-amino-1-phenylpropan-1-ol using copper sulfate and sodium bicarbonate.", "Step 6: 2-amino-1-phenylpropan-1-ol is cyclized to (1S,3S)-2,3-dihydro-1H-indene-1,3-diol using hydrochloric acid and sodium nitrite.", "Step 7: The product is purified using sodium chloride and water, and recrystallized from ethanol." ] } | |
CAS-Nummer |
190897-58-6 |
Molekularformel |
C9H10O2 |
Molekulargewicht |
150.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



